(3-Methyl-piperazin-1-YL)-phenyl-methanone

Descripción general

Descripción

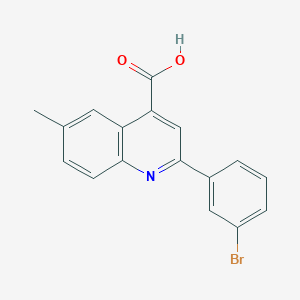

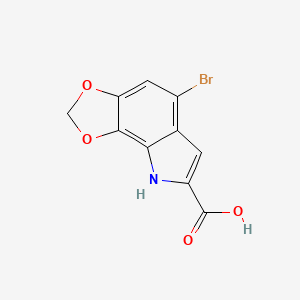

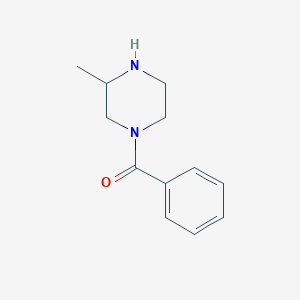

“(3-Methyl-piperazin-1-YL)-phenyl-methanone” is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O and a molecular weight of 204.27 .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Methylpiperazine and Benzamide, N-benzoyl-N-(2-chlorophenyl)- .Molecular Structure Analysis

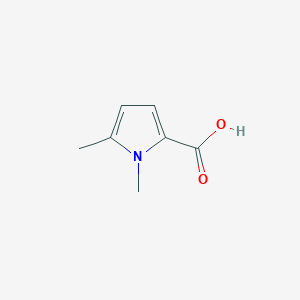

The molecular structure of “this compound” is represented by the formula C12H16N2O .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.27 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Aplicaciones Científicas De Investigación

Histamine H3 Receptor Antagonists

(3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives have been identified as novel histamine H3 receptor antagonists, with high affinity for the receptor. This research led to the discovery of two compounds suitable for clinical development in Phase I and II trials, focusing on their potential for wake-promoting activity (Letavic et al., 2015).

Antibacterial Activity

A series of novel compounds, including those with a this compound structure, have been synthesized and shown significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae (Nagaraj et al., 2018).

Anti-HIV Activity

Certain this compound derivatives display selective inhibition of the HIV-2 strain, providing potential for further development in HIV-2 treatment research (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

Some derivatives of this compound have shown significant anticancer and antituberculosis activity, indicating potential as therapeutic agents in these areas (Mallikarjuna et al., 2014).

Synthesis of Antihistamines

This compound has been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine, demonstrating its versatility in drug development (Narsaiah & Narsimha, 2011).

Analgesic and Pain Reliever

A novel T-type calcium channel blocker derived from this compound has shown promise as an analgesic and pain reliever in a rat neuropathic pain model, highlighting its potential in pain management (Noh et al., 2011).

Synthesis of Antimigraine Drugs

The compound has been used in the synthesis of the antimigraine drug lomerizine, indicating its application in addressing neurological conditions (Narsaiah & Kumar, 2010).

Mecanismo De Acción

Target of Action

The primary targets of (3-Methyl-piperazin-1-YL)-phenyl-methanone are topoisomerase II or gyrase enzyme in gram-negative bacteria and topoisomerase IV in gram-positive bacteria . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial action .

Mode of Action

This compound interacts with its targets by inhibiting the activity of these topoisomerases . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth and multiplication .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting topoisomerases, it prevents the unwinding of DNA that is necessary for replication . This disruption in the pathway leads to the inability of the bacteria to multiply, effectively stopping the infection from spreading .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body . The compound’s bioavailability would be influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial factors in determining the compound’s effectiveness .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication. By disrupting DNA replication, the compound prevents the bacteria from spreading, effectively controlling the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBBYDLRSJZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444007 | |

| Record name | 1-BENZOYL-3-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75349-23-4 | |

| Record name | 1-BENZOYL-3-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)